molecular formula C17H13F3N4O2S B2387881 N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 955909-81-6

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No. B2387881
CAS RN: 955909-81-6
M. Wt: 394.37
InChI Key: XBJLPKHEUNEAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

One notable application of thiazole derivatives, closely related to the chemical structure of interest, is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have been synthesized and evaluated for their in vitro antituberculosis activity, showing promising results against Mycobacterium smegmatis and Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated significant inhibitory activity, highlighting the potential of these compounds in antituberculosis drug development (Jeankumar et al., 2013).

Antimicrobial and Antitumor Properties

Research on thiazole and pyridine derivatives has uncovered their potential in antimicrobial and antitumor applications. Zinc(II) complexes with pyridine thiazole derivatives, for example, have shown significant activity against various bacteria and cancer cell lines. This suggests that such compounds could serve as bases for the development of new bioactive materials with potential uses in treating infections and cancer (Xun-Zhong et al., 2020).

Corrosion Inhibition

Thiazole-based pyridine derivatives have also been identified as potential corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds can effectively protect steel surfaces, making them valuable for industrial applications where corrosion resistance is critical. The mechanism of inhibition includes both anodic and cathodic protection, with the compounds forming a protective film on the metal surface (Chaitra et al., 2016).

Environmental Applications

Another application area is the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents synthesized using thiazole derivatives have been effective in removing Zn2+ and Cd2+ ions. These materials offer high adsorption capacity, stability, and ease of separation, presenting an environmentally friendly solution for heavy metal remediation (Zargoosh et al., 2015).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)26-13-6-4-11(5-7-13)23-16-24-14(10-27-16)15(25)22-9-12-3-1-2-8-21-12/h1-8,10H,9H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLPKHEUNEAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.